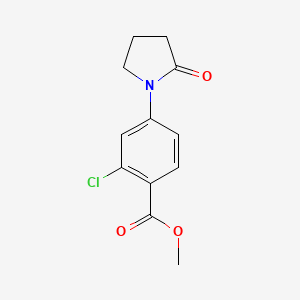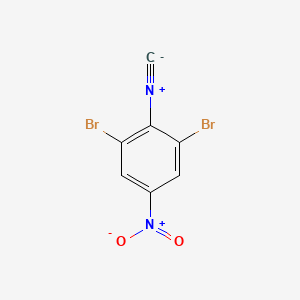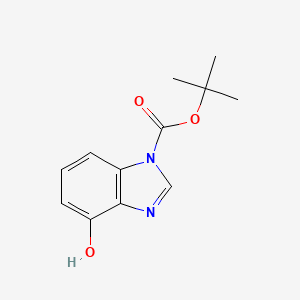![molecular formula C27H27ClN2O6 B13708861 6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)
6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro structure: This is achieved through a cyclization reaction involving a benzofuran derivative and a xanthene derivative under acidic or basic conditions.
Functionalization: Introduction of hydroxyl groups at specific positions on the spiro structure using reagents like hydroxylamine or hydrogen peroxide.
Amidation: Coupling of the spiro compound with hexylamine to form the desired amide linkage.
Quaternization: Conversion of the amine group to an azanium ion using a suitable alkylating agent, followed by the addition of chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography and crystallization are employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azanium ion can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like bromide or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe due to its unique optical properties.
Biology: Employed in cell imaging and tracking studies.
Medicine: Investigated for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of sensors and analytical devices.
Mechanism of Action
The mechanism of action of 6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride involves its interaction with specific molecular targets. The compound’s fluorescence properties are exploited in imaging applications, where it binds to cellular components and emits light upon excitation. The molecular pathways involved include:
Binding to proteins: The compound can bind to specific proteins, altering their conformation and function.
Interaction with nucleic acids: It can intercalate between DNA bases, making it useful in genetic studies.
Comparison with Similar Compounds
Similar Compounds
5(6)-Carboxyfluorescein: Another fluorescent compound with similar applications in imaging and diagnostics.
Fluorescein: A widely used fluorescent dye with applications in various fields.
Uniqueness
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride is unique due to its spiro structure, which imparts distinct optical properties and enhances its stability compared to other fluorescent compounds.
Properties
Molecular Formula |
C27H27ClN2O6 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride |
InChI |
InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H |
InChI Key |
BHBCBUGWIUDCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC[NH3+])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13708839.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)




